5,5-Dibromobarbituric acid

Catalog No.
S750284
CAS No.
511-67-1
M.F
C4H2Br2N2O3
M. Wt
285.88 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dibromobarbituric acid

CAS Number

511-67-1

Product Name

5,5-Dibromobarbituric acid

IUPAC Name

5,5-dibromo-1,3-diazinane-2,4,6-trione

Molecular Formula

C4H2Br2N2O3

Molecular Weight

285.88 g/mol

InChI

InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)

InChI Key

AMATXUCYHHHHHB-UHFFFAOYSA-N

SMILES

C1(=O)C(C(=O)NC(=O)N1)(Br)Br

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(Br)Br

Synthesis of Condensed Pteridine System

5,5-Dibromobarbituric acid is a white crystalline solid []. There is no known natural origin for this specific compound, and it's synthesized in laboratories for research purposes []. While barbituric acid derivatives have a history of medicinal use as sedatives and hypnotics, 5,5-Dibromobarbituric acid itself lacks documented historical significance in scientific research.


Molecular Structure Analysis

The molecule consists of a six-membered pyrimidine ring containing two bromine atoms at the 5th positions, two carbonyl groups (C=O), a carbon atom, and two nitrogens with one hydrogen each (see Figure 1). The presence of the two bromine atoms distinguishes it from barbituric acid, which has hydrogen atoms at those positions [].


Chemical Reactions Analysis

Barbituric acid can react with alcohols in an acidic condensation reaction to form esters. An example is the reaction with ethanol to form ethylbarbituric acid []:

C₄H₄N₂O₃ (barbituric acid) + C₂H₅OH (ethanol) -> C₆H₈N₂O₄ (ethylbarbituric acid) + H₂O (water)


Physical And Chemical Properties Analysis

  • Melting point: 232-234 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in hot water, slightly soluble in cold water, insoluble in most organic solvents []
  • Stability: Stable under normal conditions []

There is no documented research on a specific mechanism of action for 5,5-Dibromobarbituric acid. However, the parent compound, barbituric acid, acts as a central nervous system depressant by affecting neurotransmitters like GABA []. Due to structural similarities, 5,5-Dibromobarbituric acid might possess similar properties, but this remains unconfirmed and requires further investigation.

Information on specific hazards associated with 5,5-Dibromobarbituric acid is limited. However, as a barbituric acid derivative, it's likely to exhibit similar toxicity profiles. Barbituric acids can be toxic upon ingestion, causing drowsiness, respiratory depression, and potentially coma or death in high doses [].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

511-67-1

Wikipedia

5,5-Dibromobarbituric acid

Dates

Modify: 2023-08-15

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